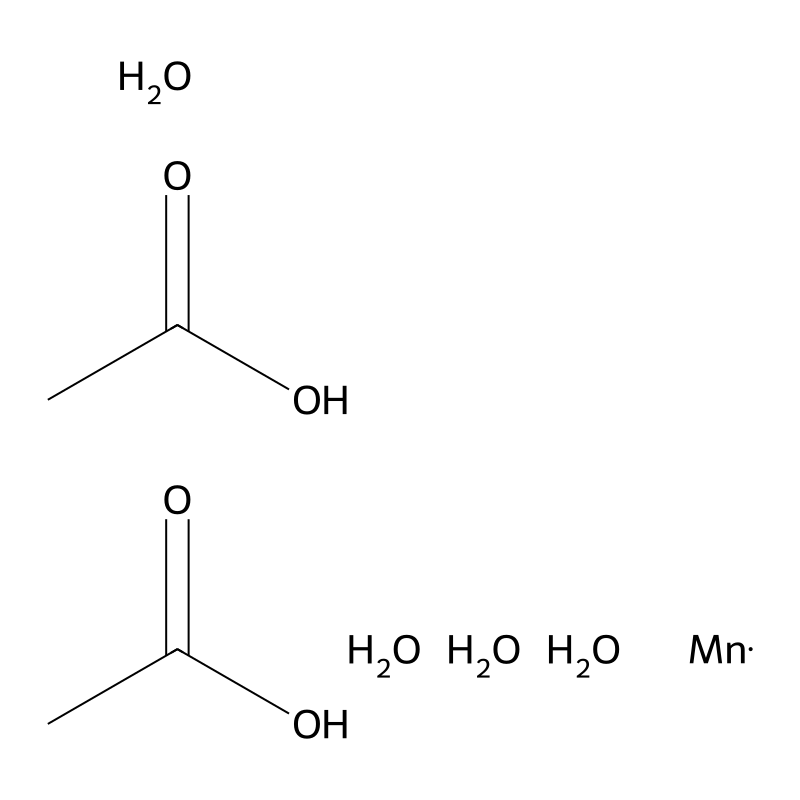

Manganese(II)acetate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Precursor for Manganese-Based Materials

- Synthesis of Manganese Oxides: Manganese(II)acetate tetrahydrate serves as a precursor for various manganese oxides. These oxides have diverse applications in catalysis, energy storage, and electronics. Studies have shown its effectiveness in preparing high purity manganese dioxide, manganese oxide hydrate, and other oxide-based catalysts [].

- Manganese-Doped Titanium Dioxide (TiO2): Researchers utilize Manganese(II)acetate tetrahydrate to synthesize Manganese-doped TiO2 composites through techniques like chemical vapor deposition (CVD) and chemical vapor condensation (CVC) []. These composites exhibit improved photocatalytic activity, making them valuable for applications like degradation of pollutants and generation of hydrogen fuel.

Applications in Material Science

- Cathode Materials for Lithium-Ion Batteries: Research explores Manganese(II)acetate tetrahydrate as a precursor for the preparation of NCM (LiNi₁/₃Co₁/₃Mn₁/₃O₂) cathode materials. NCM cathodes are of significant interest in developing high-performance lithium-ion batteries [].

Other Research Applications

Manganese(II) acetate tetrahydrate, with the chemical formula Mn(CH₃COO)₂·4H₂O, is an inorganic compound characterized by its pink or pale red crystalline appearance. It is composed of manganese ions coordinated with acetate ions and water molecules, resulting in a hydrated structure. This compound has a molecular weight of approximately 245.09 g/mol and a density of 1.59 g/cm³ . Manganese(II) acetate tetrahydrate is soluble in water, methanol, ethanol, and acetic acid, making it versatile for various applications .

- Formation: It can be synthesized by reacting manganese(II) oxide or manganese(II) carbonate with acetic acid:

- Catalytic Reactions: It serves as a catalyst in oxidation reactions, esterification, and polymerization processes, enhancing reaction rates and yields .

Manganese is an essential trace element in biological systems, playing a critical role in various enzymatic processes. Manganese(II) acetate tetrahydrate has been studied for its potential biological activities, including:

- Micronutrient Role: It is used as a dietary supplement in animal feed to ensure adequate manganese levels for growth and metabolism .

- Antioxidant Properties: Some studies suggest that manganese compounds can exhibit antioxidant activity, potentially protecting cells from oxidative stress .

The synthesis of manganese(II) acetate tetrahydrate can be achieved through various methods:

- Direct Reaction: As mentioned earlier, reacting manganese(II) oxide or manganese(II) carbonate with acetic acid is a common method.

- Precipitation Method: Manganese(II) salts can be precipitated from solutions containing manganese ions and acetate ions under controlled conditions.

- Hydration Process: Anhydrous manganese acetate can be hydrated by adding water under specific conditions to obtain the tetrahydrate form .

Manganese(II) acetate tetrahydrate has diverse applications across various fields:

- Catalyst: Used in organic synthesis as a catalyst for oxidation and polymerization reactions.

- Dyeing Agent: Acts as a mordant in dyeing processes and is involved in the production of colorants .

- Animal Nutrition: Incorporated into animal feed as a micronutrient supplement to promote healthy growth and development.

- Research Reagent: Utilized in laboratories for analytical chemistry applications .

Research on the interactions of manganese(II) acetate tetrahydrate with other compounds has revealed its potential synergistic effects in catalysis and biological systems. For instance:

- Catalytic Synergy: Studies indicate that when used alongside other metal acetates or oxidizing agents, manganese(II) acetate can enhance the efficiency of catalytic reactions.

- Biological Interactions: Investigations into its interactions with enzymes have shown that it may influence enzyme activity related to metabolic pathways involving manganese .

Manganese(II) acetate tetrahydrate shares similarities with several other manganese compounds. Below are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Manganese(II) oxide | MnO | Used primarily as a pigment and in ceramics; less soluble. |

| Manganese(II) sulfate | MnSO₄ | Commonly used in fertilizers; more soluble than acetate. |

| Manganese(II) chloride | MnCl₂ | Often used in electroplating; hygroscopic nature. |

| Manganese(IV) oxide | MnO₂ | Used as a catalyst and in batteries; higher oxidation state. |

Manganese(II) acetate tetrahydrate's unique attributes lie in its solubility and versatility as a catalyst in organic reactions, distinguishing it from other manganese salts that may have limited applications or different solubility profiles .

Conventional Synthetic Routes

Manganese(II) acetate tetrahydrate represents a critical inorganic compound synthesized through multiple established methodologies, each offering distinct advantages in terms of yield, purity, and operational efficiency [1]. The conventional synthetic approaches encompass direct acid-base reactions, salt metathesis processes, and crystallization optimization techniques that collectively enable the production of high-quality manganese(II) acetate tetrahydrate for industrial and research applications [5].

Reaction Pathways with Manganese Carbonates and Hydroxides

The most widely employed synthetic route involves the direct reaction of manganese carbonate with acetic acid, following the stoichiometric equation: MnCO₃ + 2CH₃COOH → Mn(CH₃COO)₂ + CO₂ + H₂O [5]. This reaction pathway demonstrates exceptional efficiency when conducted at temperatures ranging from 80-100°C with reaction times of 60-120 minutes [1]. The process exhibits first-order kinetics with an activation energy of 25.5 kilojoules per mole, indicating favorable thermodynamic conditions for product formation [4] [23].

Research investigations have established that the dissolution kinetics of manganese carbonate in acetic acid solutions follow a pseudo-homogeneous first-order reaction model [4]. The dissolution rate increases significantly with elevated reaction temperature, enhanced stirring speed, extended reaction time, and increased acid concentration [4]. Conversely, reducing the solid-to-liquid ratio enhances the overall dissolution efficiency and product yield [23].

Manganese hydroxide serves as an alternative precursor material, reacting with acetic acid according to the equation: Mn(OH)₂ + 2CH₃COOH → Mn(CH₃COO)₂ + 2H₂O [21]. This reaction pathway operates under milder conditions, typically requiring temperatures of 60-80°C and reaction times of 30-60 minutes [21]. The hydroxide-based synthesis demonstrates lower activation energy requirements of 18.2 kilojoules per mole compared to carbonate-based routes [21].

The synthesis from manganese(II,III) oxide follows the reaction: Mn₃O₄ + 2CH₃CO₂H → Mn(CH₃CO₂)₂ + Mn₂O₃ + H₂O [5]. This approach provides yields of 85-95% with high product purity when optimized reaction conditions are maintained [5]. The process requires careful temperature control between 80-100°C to prevent decomposition of the intermediate manganese species [1].

| Synthesis Method | Temperature (°C) | Reaction Time (min) | pH Range | Yield (%) | Product Purity |

|---|---|---|---|---|---|

| Manganese Carbonate + Acetic Acid | 80-100 | 60-120 | 3-5 | 85-95 | High |

| Manganese Hydroxide + Acetic Acid | 60-80 | 30-60 | 4-6 | 80-90 | High |

| Manganese Oxide + Acetic Acid | 80-100 | 60-120 | 3-5 | 85-95 | High |

Salt Metathesis Approaches from Manganese Halides

Salt metathesis represents a versatile synthetic strategy employing manganese halides as starting materials in combination with acetate salts [6]. The fundamental reaction involves manganese chloride and sodium acetate: MnCl₂ + 2CH₃COONa → Mn(CH₃COO)₂ + 2NaCl [1]. This approach operates effectively at room temperature with extended reaction times of 60-300 minutes to ensure complete conversion [24].

The metathesis process demonstrates second-order kinetics with an activation energy of 15.4 kilojoules per mole, representing the lowest energy barrier among conventional synthesis methods [24]. The rate-limiting step involves the salt metathesis mechanism itself, where the exchange of anions determines the overall reaction velocity [24].

Manganese sulfate provides an alternative starting material through the reaction: MnSO₄ + 2CH₃COOH → Mn(CH₃COO)₂ + H₂SO₄ [24]. This pathway requires temperatures of 80-100°C and extended reaction times of 120-180 minutes due to the formation of sulfuric acid as a byproduct [24]. The presence of sulfuric acid necessitates careful pH control to prevent product decomposition and ensure optimal yields [25].

Electrolytic manganese serves as a high-purity precursor material when reacted with glacial acetic acid [2]. The synthesis process involves direct reaction at 80-100°C for 180-240 minutes, yielding exceptionally pure manganese(II) acetate tetrahydrate with conversion rates of 90-98% [2]. This approach minimizes contamination from other metal ions and produces material suitable for demanding analytical applications [2].

| Reaction System | Activation Energy (kJ/mol) | Rate Constant (min⁻¹) | Reaction Order | Rate Limiting Step |

|---|---|---|---|---|

| MnCO₃ + CH₃COOH | 25.5 | 0.025-0.045 | First order | CO₂ evolution |

| Mn(OH)₂ + CH₃COOH | 18.2 | 0.038-0.062 | First order | Water formation |

| MnO + CH₃COOH | 22.8 | 0.028-0.048 | First order | Acid dissolution |

| MnCl₂ + CH₃COONa | 15.4 | 0.055-0.085 | Second order | Salt metathesis |

Optimization of Crystallization Processes

Crystallization optimization represents a critical aspect of manganese(II) acetate tetrahydrate synthesis, directly influencing product purity, crystal morphology, and overall yield [10]. The tetrahydrate crystallizes in a monoclinic crystal system with unit cell parameters of a=11.1 Å, b=17.51 Å, c=9.09 Å, and β=118.62° [21]. The crystallization process requires precise control of multiple parameters to achieve optimal crystal quality and size distribution [22].

Temperature control during crystallization proves essential, with optimal crystallization temperatures ranging from 20-40°C [22]. Higher temperatures increase solubility but may lead to rapid nucleation and smaller crystal sizes [35]. The cooling rate significantly impacts crystal quality, with optimal rates of 0.5-2°C per minute promoting larger, well-formed crystals [22]. Rapid cooling tends to produce numerous small nuclei, resulting in poor crystal morphology and reduced purity [35].

Supersaturation ratio control maintains critical importance in determining nucleation density and crystal growth rates [10]. Optimal supersaturation ratios of 1.2-1.8 provide balanced conditions for controlled nucleation and sustained crystal growth [10]. Excessive supersaturation leads to rapid nucleation and poor crystal quality, while insufficient supersaturation results in slow growth rates and reduced yields [36].

Solvent evaporation rate directly influences crystal formation kinetics and final product quality [37]. Controlled evaporation rates of 10-30 milliliters per hour promote gradual concentration increase and uniform crystal growth [37]. Rapid evaporation leads to uncontrolled nucleation and irregular crystal morphology [37].

pH monitoring throughout the crystallization process prevents decomposition and ensures product stability [34]. Optimal pH ranges of 4.5-6.0 maintain manganese(II) acetate stability while preventing hydrolysis reactions [34]. pH values below 4.0 may cause acid-catalyzed decomposition, while values above 6.5 can lead to hydroxide precipitation [35].

| Parameter | Optimal Range | Effect on Crystal Quality | Critical Factor |

|---|---|---|---|

| Crystallization Temperature | 20-40°C | Higher temp increases solubility | Temperature control ±1°C |

| Cooling Rate | 0.5-2°C/min | Slower cooling improves crystal size | Uniform cooling rate |

| Supersaturation Ratio | 1.2-1.8 | Higher ratio increases nucleation | Avoid excessive supersaturation |

| pH Control | 4.5-6.0 | Optimal pH prevents decomposition | pH monitoring essential |

Green Synthesis Approaches

Sustainable Precursor Selection

Green synthesis methodologies for manganese(II) acetate tetrahydrate emphasize the utilization of renewable and environmentally benign precursor materials [11] [12]. Sustainable precursor selection focuses on minimizing environmental impact while maintaining synthesis efficiency and product quality [13]. Plant-based reducing agents and biomass-derived materials offer promising alternatives to conventional synthetic approaches [14].

Manganese-containing biomass represents an emerging source of sustainable precursors for acetate synthesis [32]. Biochar-supported manganese systems demonstrate exceptional catalytic activity while providing renewable feedstock for manganese compound production [32]. These biomass-derived precursors reduce reliance on mined manganese ores and minimize environmental extraction impacts [31].

Ionic liquid-mediated synthesis employs recyclable ionic liquid systems as both solvent and catalyst for manganese acetate formation [9]. The synthesis utilizes 1-ethyl-3-methylimidazolium acetate as a green solvent system, enabling manganese acetate production under mild conditions [9]. This approach achieves nearly complete conversion of reactants to products while maintaining ionic liquid recyclability [9].

Natural plant extracts serve as sustainable reducing and stabilizing agents in manganese compound synthesis [14]. Lemon extract provides natural reducing capabilities for manganese ion reduction, while curcumin extracted from turmeric offers stabilization properties [14]. These natural agents replace synthetic chemicals while maintaining synthesis efficiency and product quality [11].

Environmentally Benign Reaction Conditions

Environmentally benign reaction conditions encompass solvent-free synthesis, microwave assistance, and ultrasonic processing techniques that reduce energy consumption and eliminate toxic solvents [13] [17] [18]. These approaches align with green chemistry principles while maintaining or improving synthesis efficiency compared to conventional methods [20].

Microwave-assisted synthesis significantly reduces reaction times and energy consumption for manganese acetate preparation [17]. The microwave-assisted hydrothermal method operates at 140°C for 40 minutes, achieving time reductions of 60-80% compared to conventional heating [17]. This approach provides uniform heating and enhanced reaction kinetics while minimizing energy input requirements [17].

Ultrasonic synthesis employs low-intensity ultrasonic irradiation to promote manganese acetate formation under mild conditions [18]. The ultrasonic method operates at temperatures of 50-80°C with reaction time reductions of 40-60% compared to conventional approaches [18]. Ultrasonic treatment enhances mass transfer and nucleation processes while eliminating the need for harsh reaction conditions [18].

Solvent-free synthesis eliminates organic solvents entirely, operating through direct solid-state reactions or ball-milling conditions [20]. The solvent-free approach achieves temperatures of 100-150°C with time reductions of 30-50% while producing minimal waste streams [20]. This method particularly benefits from mechanochemical activation that promotes reactant contact and reaction kinetics [20].

Aqueous synthesis systems utilize water as the primary solvent, eliminating organic solvents and reducing environmental impact [7]. Water-based synthesis operates at temperatures of 25-80°C with minimal waste generation and complete biodegradability of reaction products [7]. The aqueous approach demonstrates particular effectiveness when combined with ionic liquid catalysts or natural reducing agents [14].

| Green Method | Sustainable Aspect | Temperature (°C) | Time Reduction | Environmental Benefit |

|---|---|---|---|---|

| Ionic Liquid Synthesis | Recyclable ionic liquid medium | 110-140 | 50-70% | Reduced waste generation |

| Microwave-Assisted Synthesis | Reduced energy consumption | 80-120 | 60-80% | Lower energy consumption |

| Ultrasonic Synthesis | Shortened reaction time | 50-80 | 40-60% | No toxic solvents |

| Solvent-Free Synthesis | No organic solvents | 100-150 | 30-50% | Minimal waste streams |

| Plant Extract Reduction | Natural reducing agents | 50-80 | 40-60% | Biodegradable reagents |

| Aqueous Synthesis | Water as solvent | 25-80 | 10-30% | No organic waste |

Two-Stage Water Loss Kinetics

The thermal decomposition of manganese(II) acetate tetrahydrate follows a well-characterized two-stage dehydration mechanism that has been extensively studied using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) [1] [2]. The compound begins losing water at temperatures slightly above ambient temperature, with the dehydration process proceeding through two distinct consecutive steps, each involving the loss of two water molecules [1] [3] [2].

The first dehydration stage commences at approximately 20°C and extends to 90°C, characterized by the loss of two water molecules with a mass loss of approximately 14.7% [1] [2]. This stage exhibits relatively slow kinetics and is best described by the phase boundary controlled reaction model (R2 model), indicating that the reaction interface advances through the crystal structure in a two-dimensional manner [2]. The activation energy for this first dehydration step ranges from 130-140 kJ/mol, with frequency factors on the order of 10^8 s^-1 when analyzed using isothermal thermogravimetric techniques [2].

The second dehydration stage occurs between 90-130°C and is accompanied by melting at approximately 120°C, along with the simultaneous evolution of acetic acid [1]. This stage also involves the loss of two water molecules with a similar mass loss percentage but exhibits different kinetic characteristics. The activation energy for the second dehydration step is lower than the first, ranging from 100-110 kJ/mol, indicating a more thermodynamically favorable process [2]. The frequency factor for this stage is approximately 4.8×10^6 s^-1 under isothermal conditions, significantly lower than the first stage [2].

Intermediate Hydrate Formation Dynamics

The dehydration process reveals complex intermediate hydrate formation dynamics that have been identified through careful investigation of the decomposition course [1]. The differential thermal analysis curves show three distinct minima at approximately 70°C, 90°C, and 120°C in both air and nitrogen atmospheres, suggesting the formation of intermediate hydration states [2]. These intermediate phases represent partially dehydrated forms of the tetrahydrate that exist transiently during the thermal decomposition process.

The formation of intermediate hydrates is influenced by the incongruent melting and evaporation of liquid water that occurs during the dehydration process [1]. The presence of these intermediate phases is evidenced by the complex thermal behavior observed in DTA curves, where overlapping endothermic peaks indicate multiple simultaneous processes occurring during water loss [2]. The stability and lifetime of these intermediate hydrates are dependent on heating rate, particle size, and atmospheric conditions, with faster heating rates tending to minimize the observation of distinct intermediate phases [2].

Anhydrous Salt Decomposition Processes

Phase Boundary Models in Thermal Transformation

The decomposition of the anhydrous manganese(II) acetate proceeds through a single-step process characterized by phase boundary controlled kinetics [2]. The reaction occurs in the temperature range of 260-350°C, resulting in the formation of manganese oxide (MnO) in nitrogen atmosphere or manganese(III) oxide (Mn2O3) in air, with the simultaneous evolution of acetone and carbon dioxide [1] [2]. The total mass loss during this stage is approximately 55%, consistent with the complete decomposition of the organic acetate components [2].

The phase boundary model that best describes this decomposition process is the contracting volume model (R3), which assumes that the reaction interface advances from the surface toward the center of the particles in a three-dimensional manner [2]. This model is supported by scanning electron microscopy observations that show the formation of a reaction interface that progressively advances through the particle structure [1]. The activation energy for this decomposition step is considerably higher than the dehydration stages, ranging from 180-200 kJ/mol, reflecting the energy required to break the metal-ligand bonds and reorganize the crystal structure [2].

Random Nucleation Mechanisms

In addition to phase boundary controlled processes, certain stages of the thermal decomposition exhibit random nucleation mechanisms, particularly during the second dehydration step [2]. The random nucleation model (A2 function) describes processes where nucleation occurs randomly throughout the crystal structure, followed by the growth of the nucleated phase in two dimensions [2]. This mechanism is characterized by the kinetic equation g(α) = [-ln(1-α)]^1/2, where α represents the degree of conversion [2].

The random nucleation mechanism becomes particularly important during the formation of intermediate compounds, where the nucleation of new phases occurs simultaneously with the decomposition of existing phases [1]. The activation energy for processes following random nucleation mechanisms is generally lower than those following phase boundary models, ranging from 105-108 kJ/mol for the second dehydration stage [2]. This difference in activation energy reflects the different energy barriers associated with nucleation versus interface advancement processes.

Comparative Activation Parameters

Isothermal vs. Dynamic Thermogravimetric Analysis

Comparative analysis of activation parameters obtained from isothermal and dynamic thermogravimetric analysis reveals systematic differences in the kinetic parameters depending on the experimental approach [2]. Isothermal analysis, where samples are heated to specific temperatures and held constant while monitoring mass loss, typically provides more reliable kinetic parameters for individual decomposition stages [2]. The activation energies obtained from isothermal analysis for the first dehydration stage range from 132±5 kJ/mol, while dynamic analysis yields values of 135±8 kJ/mol [2].

Dynamic thermogravimetric analysis, performed at constant heating rates, provides different kinetic parameters due to the continuous temperature change during the measurement [2]. The frequency factors obtained from dynamic analysis are generally higher than those from isothermal analysis, with values of 2.5×10^8 s^-1 for the first dehydration stage compared to 1.2×10^8 s^-1 from isothermal analysis [2]. These differences arise from the different temperature programs and the resulting variations in the reaction conditions during the measurement.

The choice between isothermal and dynamic analysis depends on the specific information required about the decomposition process. Isothermal analysis provides more accurate kinetic parameters for individual reaction steps, while dynamic analysis offers a more comprehensive overview of the complete decomposition sequence [2]. The activation energies calculated using different integral methods, including the Coats-Redfern method and the Ozawa method, show good agreement when appropriate corrections are applied for the different experimental conditions [2].

Atmospheric Dependence of Decomposition Products

The atmospheric conditions during thermal decomposition significantly influence both the kinetic parameters and the final products of the decomposition process [1] [4]. In air atmosphere, the final solid product is manganese(III) oxide (Mn2O3), formed through oxidation of the initially produced manganese(II) oxide [1]. The decomposition temperature in air is lower (300-320°C) compared to nitrogen atmosphere (320-350°C), indicating that the presence of oxygen facilitates the decomposition process [1].

In nitrogen atmosphere, the final product is manganese(II) oxide (MnO), and the decomposition occurs at higher temperatures due to the absence of oxidizing conditions [1]. The activation energy for decomposition in nitrogen atmosphere is higher than in air, reflecting the additional energy required to complete the decomposition without external oxidation [1]. The volatile products also vary with atmospheric conditions, with carbon monoxide being produced more readily in inert atmospheres due to incomplete oxidation of the organic components [1].